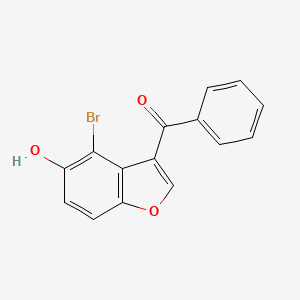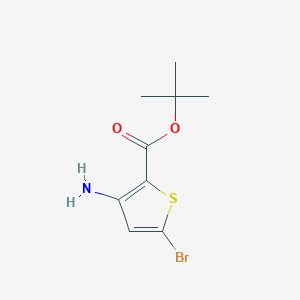
Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester
Overview
Description
Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H20FO5P and a molecular weight of 270.23 g/mol . This compound is known for its unique structure, which includes a diethoxyphosphinyl group, a fluoro group, and a 1,1-dimethylethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of diethyl phosphite with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development, especially in designing enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can form strong bonds with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar compounds to acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester include:
- Diethyl t-butoxycarbonylfluoromethanephosphonate
- tert-Butyl 2-diethoxyphosphoryl-2-fluoroacetate These compounds share structural similarities but differ in their reactivity and applications. This compound is unique due to its specific ester and fluoro groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 2-diethoxyphosphoryl-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXRJRRMJSUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC(C)(C)C)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538584 | |
| Record name | tert-Butyl (diethoxyphosphoryl)(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89099-95-6 | |
| Record name | tert-Butyl (diethoxyphosphoryl)(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide, N-[1-(3-bromophenyl)ethyl]-](/img/structure/B1661198.png)

![2H-1-Benzopyran-2-one, 3-[2-[4-(dimethylamino)phenyl]-4-thiazolyl]-](/img/structure/B1661200.png)
![3-(4-Chlorophenyl)benzo[F]quinazoline](/img/structure/B1661202.png)
![N-Phenyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1661203.png)
![tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate](/img/structure/B1661205.png)



